

Fundamental Reactivity of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenyl 4-aminobenzoate

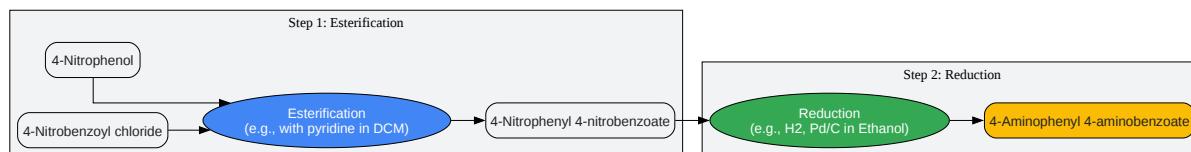
Cat. No.: B1283101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate is a unique molecule possessing two primary aromatic amine functionalities and an ester linkage. This structure makes it a valuable building block in polymer chemistry, particularly for the synthesis of aromatic polyamides and poly(ester-imide)s, imparting desirable thermal and mechanical properties to the resulting materials. The presence of amino groups also suggests potential for biological activity, making it a molecule of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental reactivity of **4-Aminophenyl 4-aminobenzoate**, including its synthesis, core reactions, and polymerization potential.


Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminophenyl 4-aminobenzoate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{13}H_{12}N_2O_2$	[1]
Molecular Weight	228.25 g/mol	[1]
CAS Number	20610-77-9	[1]
Appearance	Light yellow to brown powder/crystal	[2]
IUPAC Name	(4-aminophenyl) 4-aminobenzoate	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)OC2=C C=C(C=C2)N)N</chem>	[1]
InChIKey	LOCTYHIHNCOYJZ-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	78.3 Å ²	[1]

Synthesis

A plausible and common synthetic route to **4-Aminophenyl 4-aminobenzoate** involves a two-step process: the esterification of a protected or nitro-substituted aminobenzoic acid derivative, followed by the deprotection or reduction of the nitro group(s). A representative synthetic workflow is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Aminophenyl 4-aminobenzoate**.

Experimental Protocol: Synthesis of 4-Nitrophenyl 4-nitrobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of nitro-benzoate esters.[\[3\]](#)

- Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine, add a base like triethylamine or pyridine (1.1 eq) at 0 °C under an inert atmosphere.
- Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-nitrophenyl 4-nitrobenzoate.

Experimental Protocol: Synthesis of 4-Aminophenyl 4-aminobenzoate

This protocol is based on general methods for the catalytic hydrogenation of aromatic nitro compounds.[\[4\]](#)[\[5\]](#)

- Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

- Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (from a balloon or a pressurized system).
- Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization to yield **4-Aminophenyl 4-aminobenzoate**.

Fundamental Reactivity

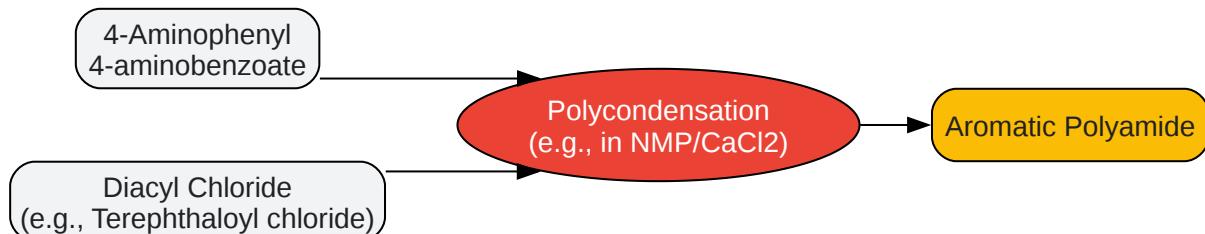
The reactivity of **4-Aminophenyl 4-aminobenzoate** is governed by its three primary functional groups: two aromatic amino groups and one ester linkage.

Reactions of the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of reactions typical of anilines.

- Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides to form amides. This reaction is fundamental to its use in polymerization.
- Diazotization: Treatment with nitrous acid (NaNO_2/HCl) at low temperatures would lead to the formation of a bis-diazonium salt, a versatile intermediate for the introduction of various functional groups.

Reactions of the Ester Group


- Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-aminobenzoic acid and 4-aminophenol. The rate of hydrolysis is expected to be pH-dependent.^[6] While specific kinetic data for this molecule is not readily available, related aminobenzoate esters show pH-dependent hydrolysis rates.

Oxidation and Reduction

- Oxidation: The aromatic amino groups are susceptible to oxidation, which can lead to the formation of colored polymeric products. The specific products would depend on the oxidizing agent and reaction conditions.
- Reduction: The parent molecule is typically synthesized via a reduction step. Further reduction under forcing conditions is generally not applicable without cleaving the ester bond.

Polymerization

4-Aminophenyl 4-aminobenzoate is a valuable AA-type monomer for the synthesis of aromatic polyamides through polycondensation with BB-type monomers such as diacyl chlorides.[5][7]

[Click to download full resolution via product page](#)

Caption: General scheme for the synthesis of aromatic polyamides from **4-Aminophenyl 4-aminobenzoate**.

Experimental Protocol: Synthesis of Aromatic Polyamides

The following is a general procedure for low-temperature solution polycondensation.[8]

- Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve **4-Aminophenyl 4-aminobenzoate** (1.0 eq) in an anhydrous polar aprotic

solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), containing a solubilizing agent like calcium chloride or lithium chloride.

- **Addition of Diacyl Chloride:** Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
- **Polymerization:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to 24 hours. The viscosity of the solution will increase as the polymer forms.
- **Precipitation and Washing:** Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
- **Purification and Drying:** Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.

Properties of Resulting Polymers

Aromatic polyamides synthesized from monomers like **4-Aminophenyl 4-aminobenzoate** are expected to exhibit high thermal stability, good mechanical strength, and excellent chemical resistance.[9][10] The incorporation of the ester linkage within the diamine monomer can influence the polymer's solubility and processing characteristics.[9]

Polymer Property	Expected Characteristics
Thermal Stability	High glass transition temperature (Tg) and decomposition temperature.
Solubility	Generally soluble in polar aprotic solvents like NMP, DMAc, and DMF.
Mechanical Properties	High tensile strength and modulus.

Spectroscopic Characterization (Predicted)

While experimental spectra for **4-Aminophenyl 4-aminobenzoate** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The protons ortho and meta to the amino and ester groups will exhibit distinct chemical shifts and coupling patterns (doublets or multiplets). The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester group (around 165-170 ppm) and multiple signals in the aromatic region (110-150 ppm) for the twelve aromatic carbons. The carbons attached to the nitrogen and oxygen atoms will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm^{-1}), the C=O stretching of the ester group (around 1710-1730 cm^{-1}), and C-O stretching (around 1100-1300 cm^{-1}). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 228.25$). Fragmentation patterns would likely involve cleavage of the ester bond.

Safety Information

4-Aminophenyl 4-aminobenzoate is classified as causing skin and serious eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

4-Aminophenyl 4-aminobenzoate is a versatile bifunctional monomer with significant potential in polymer science for the creation of high-performance materials. Its fundamental reactivity, centered around its amino and ester functional groups, allows for a range of chemical transformations. This guide provides a foundational understanding of its synthesis, reactivity, and polymerization, intended to aid researchers and scientists in its application for the development of novel materials and potentially bioactive compounds. Further research into the specific quantitative aspects of its reactivity and the properties of its polymeric derivatives is warranted to fully explore its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminophenyl 4-Aminobenzoate | C13H12N2O2 | CID 15491725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with 4-aminobenzoate, 2,4-dihydroxybenzoate, and 2-hydroxy-4-aminobenzoate and of the Tyr222Ala mutant complexed with 2-hydroxy-4-aminobenzoate. Evidence for a proton channel and a new binding mode of the flavin ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 9. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerald.com [emerald.com]
- To cite this document: BenchChem. [Fundamental Reactivity of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283101#4-aminophenyl-4-aminobenzoate-fundamental-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com